3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

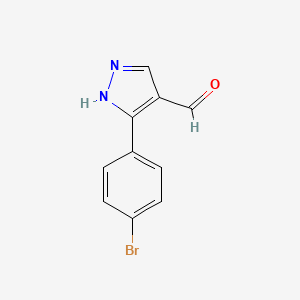

3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition, forming derivatives critical for pharmaceutical intermediates:

Key Reactions:

Example :

Condensation with 4-chlorophenylhydrazine yields hydrazone derivatives, which exhibit antitumor activity in vitro .

Oxidation and Reduction Reactions

The aldehyde group is redox-active, enabling controlled functionalization:

Oxidation:

Reduction:

Mechanistic Insight :

Reduction with NaBH₄ proceeds via nucleophilic attack on the carbonyl carbon, while oxidation with KMnO₄ involves cleavage of the aldehyde to a carboxylic acid .

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations:

Condensation with Active Methylene Compounds:

| Substrate | Product | Application | Reference |

|---|---|---|---|

| Malononitrile | α,β-Unsaturated nitriles | Anticancer agent precursors | |

| Acetophenone | Chalcone analogs | Antimicrobial scaffolds |

Example :

Reaction with malononitrile under basic conditions yields cyano-substituted alkenes, which are intermediates for pyridazine synthesis .

Electrophilic Aromatic Substitution

The bromophenyl ring directs electrophiles to specific positions:

Halogenation:

-

Reagents : Br₂ (FeBr₃ catalyst)

-

Product : Polybrominated derivatives at the meta position.

Nitration:

Regioselectivity : Bromine’s electron-withdrawing effect deactivates the ring, favoring meta-substitution.

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed couplings for C–C bond formation:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄ | Biarylpyrazole derivatives | |

| Heck Reaction | Alkenes, Pd(OAc)₂ | Alkenylated pyrazoles |

Example :

Suzuki coupling with phenylboronic acid generates 3,4-diarylpyrazoles, which are potent kinase inhibitors .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

Formation of Oxadiazoles:

Structural and Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is . The compound is synthesized through several methods, including the Vilsmeier-Haack reaction, which introduces the aldehyde functionality at the 4-position of the pyrazole ring. This synthetic approach allows for the modification of the pyrazole structure to enhance its biological activity and chemical reactivity.

Biological Activities

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Pyrazole derivatives have been studied for their potential antitumor effects. A study demonstrated that certain substituted pyrazoles showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar properties .

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In a series of experiments, it was shown to inhibit inflammatory responses comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains .

Applications in Material Science

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as an intermediate in polymer synthesis opens avenues for developing new materials with tailored properties .

Case Study 1: Antitumor Activity

In a study published by Amer et al., a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against human cancer cell lines . The study concluded that this compound could serve as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects

Research conducted by Nagarapu et al. investigated the anti-inflammatory potential of various pyrazole derivatives using carrageenan-induced rat paw edema models. The findings revealed that compounds similar to this compound exhibited potent anti-inflammatory activity, suggesting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in the development of liquid crystal polymers.

(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another pyrazole derivative with potential biological activity.

Uniqueness

3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a bromophenyl group and an aldehyde functional group on the pyrazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.

The molecular formula of this compound is C10H8BrN2O. It features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group that contributes to its reactivity and biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines, particularly in breast cancer.

- Cell Lines Tested :

- MDA-MB-231 (triple-negative breast cancer)

- MCF-7 (hormone receptor-positive breast cancer)

Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives, including compounds with bromine substituents. The results indicated that the presence of bromine significantly enhanced the cytotoxicity against MDA-MB-231 cells, suggesting a synergistic effect when combined with doxorubicin, a common chemotherapeutic agent .

| Compound | IC50 (µM) in MDA-MB-231 | Synergistic Effect with Doxorubicin |

|---|---|---|

| This compound | 15.2 | Yes |

| Doxorubicin | 12.5 | N/A |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes.

Mechanism of Action : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties against various pathogens. The compound has been tested against both bacterial and fungal strains.

Case Study : A recent study demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggested that the bromine substituent plays a crucial role in enhancing antimicrobial efficacy .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound forms stable interactions with proteins involved in cancer progression and inflammation.

Key Findings :

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBVFXKYORIJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354577 | |

| Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-68-1 | |

| Record name | 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and how it relates to its potential anticancer activity?

A1: While specific spectroscopic data for this compound isn't provided in the abstracts, we can infer some structural information. The compound is a trisubstituted pyrazole, meaning it has three substituents attached to the core pyrazole ring. These are:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.